
(R)-Methyl 2-(p-Tolyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Methyl 2-(p-Tolyloxy)propanoate is an organic compound that belongs to the class of phenoxypropanoic acid esters. This compound is characterized by the presence of a methyl ester group attached to the propanoic acid moiety, which is further substituted with a 4-methylphenoxy group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Methyl 2-(p-Tolyloxy)propanoate typically involves the esterification of (2R)-2-(4-methylphenoxy)-propanoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the acid and methanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(R)-Methyl 2-(p-Tolyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: (2R)-2-(4-methylphenoxy)-propanoic acid.
Reduction: (2R)-2-(4-methylphenoxy)-propanol.
Substitution: Various substituted derivatives of the phenoxy group.
Scientific Research Applications
(R)-Methyl 2-(p-Tolyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (R)-Methyl 2-(p-Tolyloxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various biological pathways. The phenoxy group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid
- Methyl ®-(+)-2-(4-hydroxyphenoxy)propionate
Uniqueness
(R)-Methyl 2-(p-Tolyloxy)propanoate is unique due to its specific stereochemistry and the presence of the 4-methylphenoxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (2R)-2-(4-methylphenoxy)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-4-6-10(7-5-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3/t9-/m1/s1 |
InChI Key |
PPNXNYGZKHPNGV-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H](C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


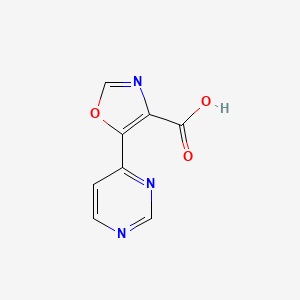
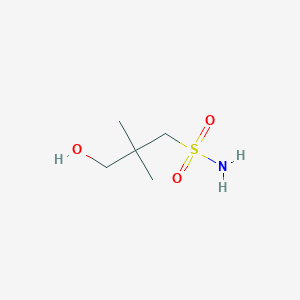
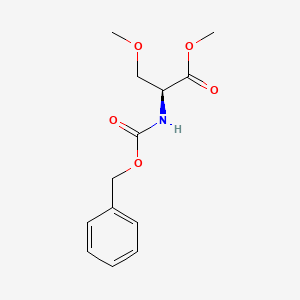
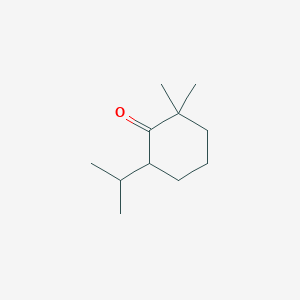
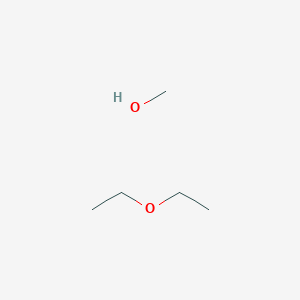
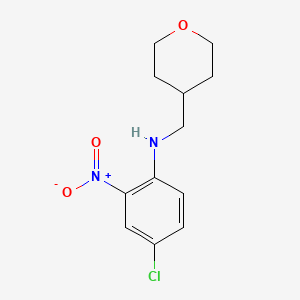
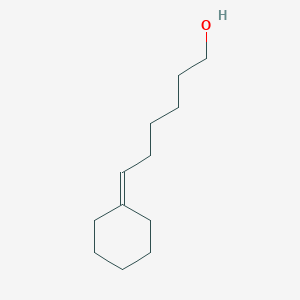
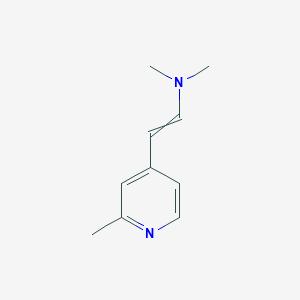

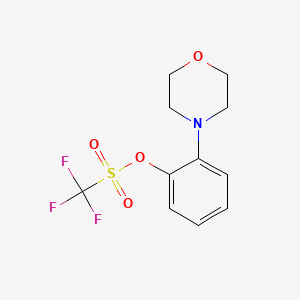
![2-Amino-5-[[(5-ethyl-2-oxazolyl)methyl]thio]-thiazole](/img/structure/B8403231.png)
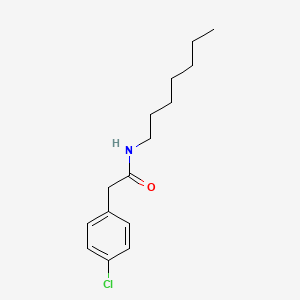
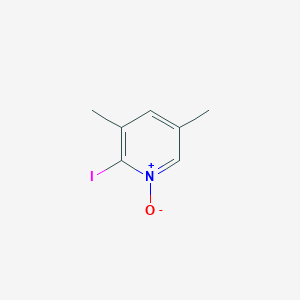
![1-[4-(4-Chlorophenyl)phenyl]ethanol](/img/structure/B8403246.png)
